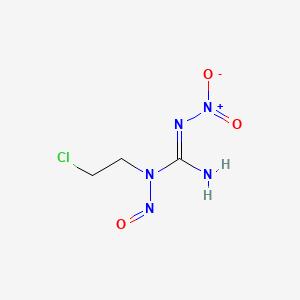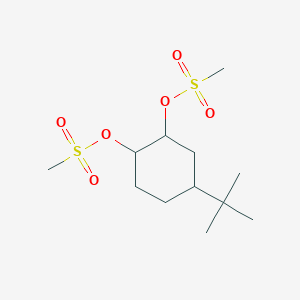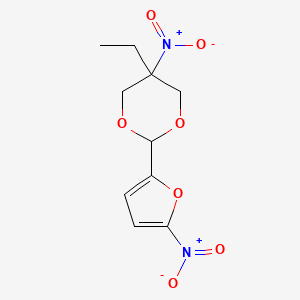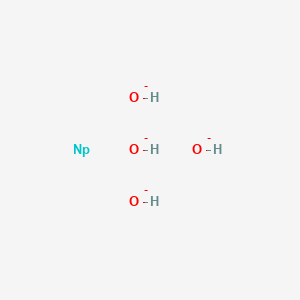
Guanidine, N-(2-chloroethyl)-N'-nitro-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- is a compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles
Vorbereitungsmethoden
The synthesis of guanidine derivatives, including N-(2-chloroethyl)-N’-nitro-N-nitroso-guanidine, typically involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents . One-pot synthesis methods have also been developed, utilizing substrates such as N-chlorophthalimide, isocyanides, and amines . These methods provide efficient access to diverse guanidines under mild conditions, with yields up to 81% .
Analyse Chemischer Reaktionen
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thiophilic metal salts, Mukaiyama’s reagent, and coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted guanidines and related derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are used as synthetic drugs, biocidal agents, and molecular glues . Additionally, they play crucial roles in the metabolism of living organisms and are used in the development of modern smart materials .
Wirkmechanismus
The mechanism of action of guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- involves its interaction with molecular targets and pathways in biological systems. Guanidines exhibit both nucleophilic and electrophilic characters, allowing them to participate in various chemical reactions . The aminal function of guanidine acts as an N-nucleophile in additions to unsaturated compounds, while the imine function plays a role in catalytic systems . Upon protonation, guanidine forms a guanidinium cation, which is stabilized by resonance structures .
Vergleich Mit ähnlichen Verbindungen
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and S-methylisothioureas . These compounds share similar chemical properties and applications but differ in their specific structures and reactivity.
Eigenschaften
CAS-Nummer |
33952-02-2 |
|---|---|
Molekularformel |
C3H6ClN5O3 |
Molekulargewicht |
195.56 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H6ClN5O3/c4-1-2-8(7-10)3(5)6-9(11)12/h1-2H2,(H2,5,6) |
InChI-Schlüssel |
FFEKCHZAPPEOBH-UHFFFAOYSA-N |
Isomerische SMILES |
C(CCl)N(/C(=N/[N+](=O)[O-])/N)N=O |
Kanonische SMILES |
C(CCl)N(C(=N[N+](=O)[O-])N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)









![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)



